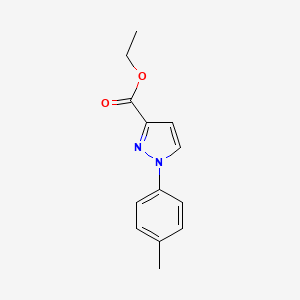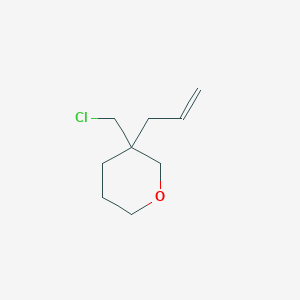
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms. This particular compound features a chloromethyl group and a prop-2-en-1-yl group attached to the oxane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane can be achieved through various methods. One common approach involves the reaction of 3-hydroxymethyl-3-(prop-2-en-1-yl)oxane with thionyl chloride (SOCl₂) to introduce the chloromethyl group. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxane ring can be reduced under specific conditions to form different ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiocyanate) in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic media.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in anhydrous solvents.
Major Products
Substitution: Formation of new compounds with different functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Reduced oxane derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the prop-2-en-1-yl group can participate in various addition and oxidation reactions. The oxane ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)oxane: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
3-(Prop-2-en-1-yl)oxane: Lacks the chloromethyl group, limiting its use in substitution reactions.
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane: Similar structure but with a bromomethyl group, which can have different reactivity compared to the chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C9H15ClO |
|---|---|
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-prop-2-enyloxane |
InChI |
InChI=1S/C9H15ClO/c1-2-4-9(7-10)5-3-6-11-8-9/h2H,1,3-8H2 |
Clé InChI |
XCIASHPSTXFVPP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
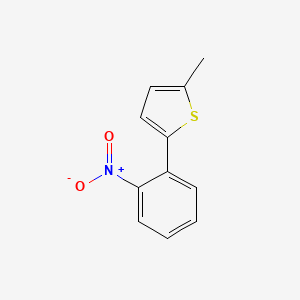
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13239828.png)

![tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13239833.png)
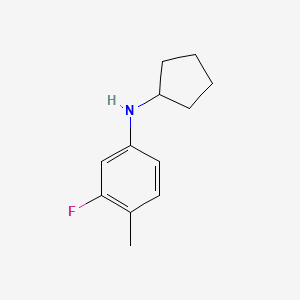
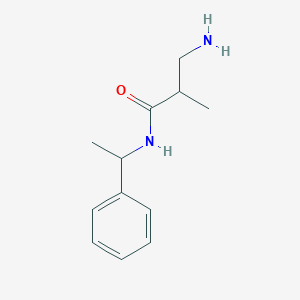
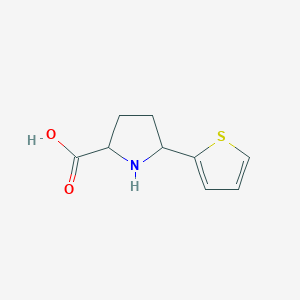
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13239849.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
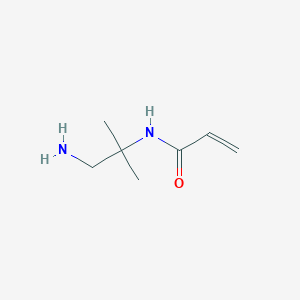
amine](/img/structure/B13239863.png)
